![molecular formula C19H27N5O2 B4761791 N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4761791.png)
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide
Overview
Description
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide, also known as BCTC, is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 channels are expressed in sensory neurons and are involved in the perception of pain and temperature. BCTC has been extensively studied for its potential use in treating pain and inflammatory conditions.
Mechanism of Action
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide acts as a selective antagonist of the TRPV1 channel, blocking the influx of calcium ions into sensory neurons. This reduces the perception of pain and temperature, making it a promising target for pain management.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide has been shown to effectively block the TRPV1 channel in both in vitro and in vivo studies. It has also been shown to reduce pain perception in animal models of neuropathic pain and inflammation. N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide has also been studied for its potential use in treating inflammatory conditions such as arthritis and colitis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide in lab experiments is its selectivity for the TRPV1 channel, allowing for precise targeting of pain perception. However, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide has a relatively short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several potential future directions for research involving N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide. One area of interest is its potential use in combination with other pain management drugs to enhance their effectiveness. Additionally, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide may have applications in treating other conditions beyond pain and inflammation, such as cancer and metabolic disorders. Further research is needed to fully understand the potential of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide in these areas.
Scientific Research Applications
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide has been used extensively in scientific research, particularly in the field of pain and inflammation. It has been shown to effectively block the TRPV1 channel, reducing pain perception in animal models. N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide has also been studied for its potential use in treating inflammatory conditions such as arthritis and colitis.
properties
IUPAC Name |
N-(2-butyltetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-2-3-13-24-22-19(21-23-24)20-18(25)14-26-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h9-12,15H,2-8,13-14H2,1H3,(H,20,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQNMUFHYHLGTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-cyclohexylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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